REACTION_CXSMILES
|
[OH:1][C:2]1([CH:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)C(O)=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C1(P([N:32]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.CCO[C:38](C)=[O:39]>C1(C)C=CC=CC=1.CCCCCC>[C:12]1([CH:8]2[C:2]3([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]3)[O:1][C:38](=[O:39])[NH:32]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
OC1(CCCCC1)C(C(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
TEA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at 120° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
toluene was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% EtOAc in hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NC(OC12CCCCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |